17-Deacetyl vecuronium bromide (CAS 50587-95-6), formally designated as Vecuronium Bromide EP Impurity E or USP Related Compound B, is a highly specific monoquaternary aminosteroid. It is a primary hepatic metabolite and a key hydrolytic degradation product of the non-depolarizing neuromuscular blocking agent vecuronium bromide. In industrial and research procurement, this compound is not utilized as an active therapeutic, but rather as a critical, highly characterized analytical reference standard. Its precise stereochemistry—featuring a 17β-hydroxy group resulting from the stereoselective deacetylation of the parent compound—makes it an indispensable material for chromatographic method validation, forced degradation studies, and pharmacokinetic profiling of aminosteroid clearance pathways [1].
In stringent regulatory environments (such as FDA ANDA/NDA submissions or EMA compliance), substituting 17-deacetyl vecuronium bromide with the parent drug, crude degradation mixtures, or closely related metabolites (like 3-desacetylvecuronium) completely invalidates analytical system suitability. Pharmacopeial monographs and ICH guidelines mandate the use of the exact, stereochemically pure reference standard to establish accurate Relative Retention Times (RRT) and Relative Response Factors (RRF). A crude mixture cannot provide the precise mass balance required to quantify this specific impurity at the strict ≤0.5% regulatory threshold. Furthermore, because its pharmacological potency differs drastically from other metabolites, using generic analogs in pharmacokinetic assays leads to critical errors in assessing the residual neuromuscular blocking activity in patient plasma[1].
When profiling the cumulative pharmacological effects of vecuronium metabolites, 17-deacetyl vecuronium bromide demonstrates a drastically different activity profile compared to the 3-deacetyl analog. In vivo neuromuscular blockade models establish that the 17-deacetyl metabolite possesses less than 10% of the potency of the parent drug, vecuronium. In stark contrast, 3-desacetylvecuronium retains approximately 80% of the parent compound's potency and can cause prolonged paralysis in patients with renal failure. Procurement of the exact 17-deacetyl standard is therefore essential for bioanalytical assays to distinguish between clinically benign metabolites and highly active, accumulating analogs [1].
| Evidence Dimension | Relative neuromuscular blocking potency |
| Target Compound Data | <10% of parent vecuronium potency |
| Comparator Or Baseline | 3-desacetylvecuronium (~80% of parent potency) |
| Quantified Difference | >8-fold lower paralytic potency than the 3-deacetyl metabolite |
| Conditions | In vivo neuromuscular blockade assessment |
Allows pharmacokinetic researchers to accurately map the clinical impact of specific metabolite accumulation, preventing overestimation of prolonged paralytic risk.
For the batch release of vecuronium bromide API, analytical methods must continuously prove that hydrolytic degradation products do not co-elute with the main peak. 17-Deacetyl vecuronium bromide exhibits a distinct Relative Retention Time (RRT) compared to both the parent drug and the 3,17-bisdesacetylvecuronium degradation product under standard reversed-phase HPLC conditions. Utilizing the certified 17-deacetyl standard allows quality control laboratories to establish a baseline resolution (Rs > 1.5) between these closely related aminosteroids, a strict requirement for USP/EP system suitability compliance [1].
| Evidence Dimension | Chromatographic separation (Resolution / RRT) |
| Target Compound Data | Specific RRT requiring baseline resolution from API |
| Comparator Or Baseline | Vecuronium bromide (parent) and 3,17-bisdesacetylvecuronium |
| Quantified Difference | Achieves Rs > 1.5 (baseline resolution) under validated HPLC conditions |
| Conditions | Reversed-phase HPLC with UV detection (210 nm) |
Mandatory for proving method specificity during ICH-compliant forced degradation studies and API batch release.
Quantifying impurities in pharmaceutical manufacturing requires exact calibration standards rather than assumed responses. 17-Deacetyl vecuronium bromide is utilized to determine its specific Relative Response Factor (RRF) against vecuronium bromide. Because the deacetylation at the 17-position subtly alters the UV absorption profile, using the parent drug's response factor to quantify the 17-deacetyl impurity leads to mass calculation errors. Procuring the certified reference standard ensures that the impurity is accurately quantified against the strict ≤0.5% pharmacopeial limit, preventing false-positive batch rejections or dangerous regulatory compliance failures [1].
| Evidence Dimension | Impurity quantification accuracy |
| Target Compound Data | Precise RRF calibration for exact mass balance |
| Comparator Or Baseline | Uncharacterized degradation mixtures or parent API surrogate |
| Quantified Difference | Eliminates UV response calculation errors, enabling compliance with ≤0.5% impurity limits |
| Conditions | QC batch release testing (UV quantitation) |
Ensures pharmaceutical manufacturers pass stringent FDA/EMA audits by providing exact, standard-backed quantification of degradation products.
As the designated EP Impurity E and USP Related Compound B, this compound is directly utilized in routine QC laboratories to quantify related substances in vecuronium bromide API and finished injectable dosage forms, ensuring compliance with the ≤0.5% impurity threshold[1].
Essential for spiking studies during ICH-compliant forced degradation testing. Analysts use this standard to prove that hydrolytic degradation products (specifically from the deacetylation of the 17-position) are fully resolved from the parent API peak [1].
Employed as a reference standard in LC-MS/MS bioanalysis to track the hepatic clearance and metabolic pathways of vecuronium in patient plasma. It allows researchers to differentiate the accumulation of the low-potency 17-deacetyl metabolite from the highly potent 3-deacetyl analog in patients with renal or hepatic impairment [1].
Acute Toxic